![molecular formula C8H6Cl2N2O2 B7691975 N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide, also known as DPA-714, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which play a crucial role in the regulation of mitochondrial function and cellular homeostasis.
作用機序
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide exerts its biological effects by binding to the TSPO, a protein located on the outer mitochondrial membrane. TSPO is involved in several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. This compound binding to TSPO has been shown to modulate mitochondrial function and reduce oxidative stress, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing neuroinflammation, improving cognitive function, inhibiting tumor growth, and reducing inflammation. These effects are mediated by this compound binding to TSPO and modulating mitochondrial function.
実験室実験の利点と制限
One of the advantages of using N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide in lab experiments is its high affinity and selectivity for TSPO, which allows for specific targeting of mitochondrial function. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of this compound analogs with improved pharmacological properties is another area of future research.
合成法
The synthesis of N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide involves the reaction of 3,5-dichlorobenzoyl chloride with 2-pyridinecarboxaldehyde, followed by the addition of ethylenediamine. The resulting compound is purified by recrystallization to obtain the final product. The yield of the synthesis process is around 30%, and the purity of the compound is typically greater than 99%.
科学的研究の応用
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In cancer, this compound has been found to inhibit tumor growth and metastasis in preclinical studies. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
特性
IUPAC Name |
N'-(3,5-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-4-1-5(10)3-6(2-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHHIUFBNCJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-(5-{[(furan-2-yl)methyl]sulfamoyl}-2-methoxyphenyl)benzamide](/img/structure/B7691898.png)
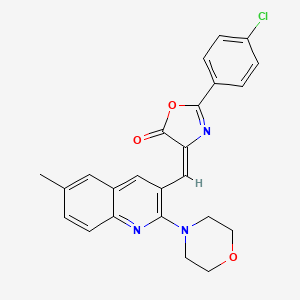

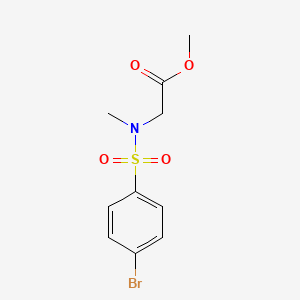
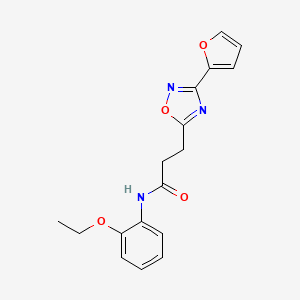
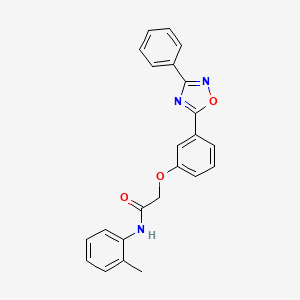

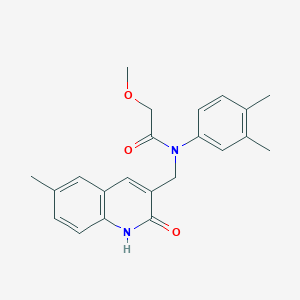
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
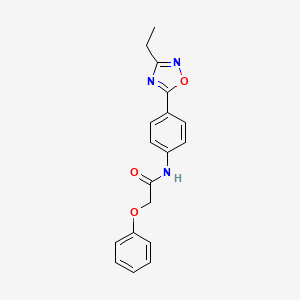
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)


![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
